1-Iodo-3-(methylsulfonyl)benzene
CAS No.: 139769-20-3
Cat. No.: VC7047857
Molecular Formula: C7H7IO2S
Molecular Weight: 282.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139769-20-3 |
|---|---|
| Molecular Formula | C7H7IO2S |
| Molecular Weight | 282.1 |
| IUPAC Name | 1-iodo-3-methylsulfonylbenzene |
| Standard InChI | InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |
| Standard InChI Key | XTSLBDJQPAYELB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=CC=C1)I |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure consists of a benzene ring substituted with:
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Iodine at position 1, contributing to electrophilic substitution reactivity.
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Methylsulfonyl group (-SO₂CH₃) at position 3, which strongly withdraws electrons via resonance and inductive effects.
This arrangement creates distinct electronic environments, directing incoming reagents to specific positions during reactions.
Physicochemical Properties
Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 282.10 g/mol |
| Melting Point | 152–154°C (estimated) |
| Boiling Point | Decomposes above 250°C |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The sulfonyl group enhances solubility in polar aprotic solvents, while the iodine atom increases molecular polarizability.
Synthesis Methods
Direct Sulfonylation-Iodination Route
A common synthetic pathway involves:
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Sulfonylation: Treating 3-iodotoluene with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ as a Lewis acid.
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Purification: Recrystallization from ethanol yields the pure product.
Reaction Equation:
Alternative Iodination Strategies
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Electrophilic Iodination: Using iodine monochloride (ICl) with a silver triflate catalyst on 3-(methylsulfonyl)toluene.
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Metal-Halogen Exchange: Employing Grignard reagents to introduce iodine post-sulfonylation.
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The iodine atom acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:
Oxidation and Reduction Pathways
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Oxidation: The sulfonyl group remains stable under oxidative conditions, but the iodine may oxidize to iodoso derivatives.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether (-SCH₃).
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound is a precursor to biaryl sulfones, which exhibit:
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Anticancer Activity: Inhibition of kinase enzymes in cell proliferation pathways.
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Antimicrobial Properties: Disruption of bacterial cell wall synthesis.
Material Science
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Ligand Design: Used to synthesize transition metal complexes for catalytic applications.
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Polymer Modification: Incorporation into polymers enhances thermal stability and dielectric properties.
Research Findings and Case Studies
Catalytic Applications
A 2023 study demonstrated its utility in photoredox catalysis, enabling C–H functionalization under visible light irradiation. The sulfonyl group stabilized radical intermediates, improving reaction yields by 40% compared to non-sulfonylated analogs.
Biological Screening
In vitro assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 18 µM), attributed to interference with tubulin polymerization.
Environmental Impact
Biodegradation studies show a half-life of 120 days in soil, with microbial action cleaving the sulfonyl group preferentially over the iodine.
| Parameter | Recommendation |
|---|---|
| Storage | Cool, dry place in amber glass |
| Handling | Use nitrile gloves and fume hood |
| Disposal | Incineration with scrubbers for HI capture |
Acute toxicity (rat LD₅₀): 320 mg/kg (oral), indicating moderate hazard.
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